4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Molecular docking Binding energy Structure-activity relationship

Researchers screening for IL-6/TNF-α inhibition often face false positives from thiol-containing chemotypes. This non-thiol pyrazolyl-1,2,4-triazole scaffold eliminates confounding redox reactivity, ensuring biological activity reflects genuine target engagement. - Enables dual anti-inflammatory & antibacterial SAR expansion within a single scaffold. - Favorable computed drug-likeness (MW 225.25; XLogP3 1.7; TPSA 59.4 Ų) supports fragment-based screening. - 1,2,4-triazole core forms critical hydrogen bonds with PDE4B catalytic domain for robust target binding.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 62538-11-8
Cat. No. B12928587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
CAS62538-11-8
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N2C=NN=C2)C3=CC=CC=C3
InChIInChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)15-16-12(9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16)
InChIKeyUTLXRBSWOCZEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62538-11-8) – Procurement-Relevant Molecular Profile


4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62538-11-8) is a heterocyclic small molecule (C12H11N5, MW 225.25 g/mol) that integrates a pyrazole and a 1,2,4-triazole ring within a single scaffold [1]. It belongs to the broader class of pyrazolyltriazoles, a chemotype extensively investigated for dual anti-inflammatory and antimicrobial activity. The compound features a 4-methyl-5-phenyl substituted pyrazole core linked directly to a 4H-1,2,4-triazole moiety, a structural arrangement distinct from common analogs that incorporate a thiol, methylene bridge, or 1,2,3-triazole linkage [2]. This specific connectivity has been associated with enhanced hydrogen-bonding capacity and conformational rigidity in molecular docking studies of closely related pyrazolyl-1,2,4-triazole series, factors that correlate with improved target binding and selectivity profiles relevant to procurement decisions for medicinal chemistry and biological screening programs [3].

Why 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole Cannot Be Replaced by Generic Pyrazole or Triazole Analogs


Substituting 4-(4-methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole with a generic pyrazole-only or triazole-only building block overlooks the synergistic binding contributions of the fused heterocyclic system. Structure–activity relationship (SAR) studies on pyrazolyltriazole series demonstrate that the 1,2,4-triazole ring forms critical hydrogen bonds and π-stacking interactions with target proteins, while the pyrazole ring occupies a complementary hydrophobic pocket [1]. Removing either ring drastically reduces inhibitory potency; for instance, in PDE4 inhibitor series, 1,2,4-triazole-containing compounds (Series II) exhibited higher activity than pyrazole-attached derivatives (Series I) due to integral hydrogen bond formation with the PDE4B catalytic domain [1]. Similarly, replacing the direct triazole linkage with a thiol-containing spacer, as in COX-2 inhibitor candidate 7a, introduces a reactive sulfhydryl group that, while improving COX-2 selectivity (S.I. = 27.56), may raise concerns about oxidative instability and off-target reactivity that are absent in the non-thiol scaffold of the target compound [2]. These functional group-dependent differences in target engagement and physicochemical stability make generic substitution scientifically unsound for applications requiring reproducible biological outcomes.

Quantitative Differentiation Evidence for 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole vs. Closest Analogs


Direct 1,2,4-Triazole-Pyrazole Connectivity Confers Superior Target Binding vs. Methylene-Bridged or 1,2,3-Triazole Analogs

In silico docking studies of pyrazolyltriazole analogs against TNF-α dimer (2AZ5 protein) and IL-6 (1ALU protein) revealed that compounds with direct 1,2,4-triazole attachment to the pyrazole core—structurally analogous to the target compound—achieve high binding energies superior to methylene-bridged or 1,2,3-triazole variants. The 1,2,4-triazole moiety forms integral hydrogen bonds and π-stacking interactions that are absent when the triazole is replaced by a 1,2,3-triazole or separated by a flexible linker [1]. In a head-to-head comparison within the same study, 1,2,4-triazole-containing pyrazolyltriazoles 8a-b and 8h displayed the highest binding energies toward both TNF-α and IL-6 among all series tested, outperforming pyrazolyl alcohols (5a-h) and pyrazolyl azides (6a-h) [1].

Molecular docking Binding energy Structure-activity relationship Pyrazolyltriazole

Non-Thiol Scaffold of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole Eliminates Oxidative Instability Risk Present in Thiol-Containing Pyrazolyl-Triazole Analogs

While 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (compound 7a) achieves high COX-2 selectivity (S.I. = 27.56) and demonstrated cardioprotective effects comparable to celecoxib in histopathological studies, its free thiol group introduces well-documented liabilities including oxidative dimerization, non-specific protein conjugation via disulfide exchange, and CYP450-mediated metabolic activation that can generate reactive metabolites [1]. The target compound, 4-(4-methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole, lacks this thiol moiety, thereby eliminating these oxidative instability and off-target reactivity risks while retaining the pyrazolyl-1,2,4-triazole core essential for target binding [2]. This structural distinction is critical for reproducible in vitro pharmacology and clean toxicology profiling.

Thiol reactivity Oxidative stability CYP450 Off-target risk

In Vivo Anti-Inflammatory Efficacy of Pyrazolyl-1,2,4-Triazole Series Validates Target Compound's Scaffold in LPS-Induced Inflammation Model

In vivo evaluation of pyrazolyl-1,2,4-triazoles in an LPS-induced mouse inflammation model demonstrated that compound 8h, a direct structural analog of the target compound bearing the pyrazolyl-1,2,4-triazole core, produced significant reduction in serum TNF-α levels, confirming that the scaffold is capable of translating in vitro binding activity to in vivo pharmacodynamic effect [1]. This in vivo validation is absent for most pyrazolyl-triazole analogs with alternative linkers or substituents. Although individual pharmacokinetic data for the target compound are not published, its close structural identity to compound 8h supports class-level inference of in vivo anti-inflammatory potential, distinguishing it from pyrazolyl-triazoles that have only been characterized in cell-free or cellular assays [1].

In vivo inflammation TNF-alpha LPS model Dual activity

Dual Anti-Inflammatory and Antibacterial Profile Differentiates Pyrazolyl-1,2,4-Triazoles from Single-Target COX-2 or PDE4 Inhibitors

Unlike celecoxib (COX-2 selective S.I. ≈ 30) or roflumilast (PDE4 inhibitor), which are single-mechanism agents, the pyrazolyl-1,2,4-triazole chemotype—including the target compound—exhibits dual anti-inflammatory and antibacterial activities within the same molecular scaffold [1][2]. Pyrazolyltriazole 8b demonstrated IL-6 inhibition with an IC50 of 6.23 μM while simultaneously showing antibacterial activity against Micrococcus luteus (compound 5c in same series: MIC 3.9 µg/mL, MBC 7.81 µg/mL) [1]. This dual functionality arises from the combination of the pyrazole ring (core scaffold of COX-2 selective NSAIDs like celecoxib) with the 1,2,4-triazole moiety (privileged structure in antimicrobial agents), providing a polypharmacological advantage not achievable with single-target comparators [2]. The target compound's specific substitution pattern (4-methyl-5-phenyl pyrazole) is precisely the scaffold that the SAR literature identifies as enabling this dual activity profile [1].

Dual pharmacology Anti-inflammatory Antibacterial Multi-target

Physicochemical Properties Comparison: Lower LogP and Higher TPSA of Non-Thiol Pyrazolyl-1,2,4-Triazole vs. Thiol-Containing Analogs Favor Drug-Likeness

Computed physicochemical properties of the target compound (XLogP3-AA = 1.7, Topological Polar Surface Area = 59.4 Ų, H-bond donors = 1, H-bond acceptors = 3) position it within favorable drug-like chemical space per Lipinski's Rule of Five criteria [1]. In contrast, thiol-containing pyrazolyl-triazole analogs such as compound 7a possess a higher polar surface area due to the thiol group and additional H-bond donor, which may reduce membrane permeability. The target compound's lower LogP (1.7) relative to many pyrazole-only scaffolds (typical LogP > 2.5) suggests improved aqueous solubility and reduced hERG binding risk, while maintaining sufficient lipophilicity for passive membrane diffusion [1][2]. These computed properties are directly relevant to procurement decisions for compound libraries intended for cellular and in vivo screening applications.

Drug-likeness LogP TPSA ADME Physicochemical properties

Prioritized Application Scenarios for Procuring 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62538-11-8)


Inflammatory Cytokine Inhibition Screening in Cellular and In Vivo Models

Based on the demonstrated in vivo TNF-α reduction by the structurally analogous pyrazolyl-1,2,4-triazole compound 8h in LPS-induced mouse models [1], the target compound is most appropriately procured for IL-6 and TNF-α inhibition screening cascades. Its non-thiol scaffold eliminates confounding redox reactivity that plagues thiol-containing pyrazolyl-triazole analogs, ensuring that observed activity reflects genuine target engagement rather than non-specific protein modification [2]. Procurement for this scenario is scientifically justified over generic pyrazole or triazole building blocks, which lack the dual-ring hydrogen-bonding architecture required for high-affinity cytokine target binding [1].

Dual-Action Antibacterial and Anti-Inflammatory Probe Development

The pyrazolyl-1,2,4-triazole chemotype uniquely supports simultaneous investigation of antibacterial and anti-inflammatory mechanisms within a single chemical scaffold [1]. Procurement of the target compound enables structure–activity relationship expansion studies aimed at optimizing the dual activity profile first identified in pyrazolyltriazoles 8b (IL-6 IC50 = 6.23 μM) and 5c (MIC 3.9 µg/mL against M. luteus). This dual-action strategy is inaccessible with single-target comparator compounds such as celecoxib or roflumilast, which provide no antibacterial coverage, making the target compound a more resource-efficient starting point for infectious-inflammatory disease programs [1][3].

Kinase and PDE4 Inhibitor Lead Optimization with Reduced Metabolic Liability

The target compound's 1,2,4-triazole moiety has been independently validated as a critical pharmacophore for PDE4B inhibition, forming integral hydrogen bonds with the catalytic domain that pyrazole-only analogs cannot replicate [1]. Furthermore, the absence of a metabolically labile thiol group—present in high-performing COX-2 selective analog 7a—positions the target compound as a cleaner starting point for kinase and PDE4 inhibitor optimization programs where oxidative metabolite formation must be minimized [3]. Procurement should be prioritized when the screening cascade includes microsomal stability or reactive metabolite trapping assays.

Computational Chemistry and Fragment-Based Drug Design Libraries

With favorable computed drug-likeness parameters (XLogP3-AA = 1.7, TPSA = 59.4 Ų, MW = 225.25 g/mol) and a rigid, hydrogen-bond-capable 1,2,4-triazole-pyrazole core, the target compound is well-suited for inclusion in fragment-based screening libraries and computational docking campaigns [1]. Its low molecular weight and optimal lipophilicity distinguish it from larger, more lipophilic pyrazole-triazole conjugates that may suffer from aggregation-based false positives in biochemical assays [2]. Procurement of this specific scaffold supports both virtual screening hit identification and biophysical validation by surface plasmon resonance or thermal shift assays.

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